molecular formula C10H10BrFO B3314749 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene CAS No. 951889-05-7

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene

Cat. No.: B3314749
CAS No.: 951889-05-7
M. Wt: 245.09 g/mol
InChI Key: DDSDJLXHJSHQQL-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene typically involves the bromination of a precursor compound, followed by the introduction of the fluoro and methoxy groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The subsequent steps include fluorination and methoxylation under controlled conditions to ensure the desired substitution pattern on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propene chain may also play a role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoro-5-methoxyphenyl)methanol
  • 2-Bromo-3-fluoro-5-methoxyphenyl)(morpholino)methanone
  • 2-Bromo-3-fluoro-5-methoxyphenyl)(methyl)sulfane

Comparison: Compared to these similar compounds, 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts distinct reactivity and potential applications. The combination of bromine, fluorine, and methoxy groups also contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-fluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSDJLXHJSHQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222541
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-05-7
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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